molecular formula C17H13F3 B14577249 1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene CAS No. 61692-93-1

1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene

Cat. No.: B14577249
CAS No.: 61692-93-1
M. Wt: 274.28 g/mol
InChI Key: QYQXBKLXZQUPJW-UHFFFAOYSA-N
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Description

1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a methyl group and a prop-1-yn-1-yl group, which is further substituted with a trifluoromethylphenyl group

Preparation Methods

The synthesis of 1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzene and 4-(trifluoromethyl)phenylacetylene.

    Reaction Conditions: The key step involves a Sonogashira coupling reaction, where 4-methylbenzene is coupled with 4-(trifluoromethyl)phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

    Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the alkyne group to an alkane.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene has several scientific research applications:

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or diagnostic tools.

    Medicine: Research into its pharmacological properties may reveal therapeutic potential for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene can be compared with similar compounds such as:

    1-Methyl-3-(trifluoromethyl)benzene: This compound lacks the prop-1-yn-1-yl group, making it less versatile in synthetic applications.

    4-(Trifluoromethyl)phenylacetylene: While similar in structure, it does not have the methyl group on the benzene ring, affecting its reactivity and applications.

    1-Fluoro-3-(trifluoromethyl)benzene: This compound has a fluorine atom instead of the prop-1-yn-1-yl group, leading to different chemical properties and uses.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various research and industrial applications.

Properties

CAS No.

61692-93-1

Molecular Formula

C17H13F3

Molecular Weight

274.28 g/mol

IUPAC Name

1-methyl-4-[3-[4-(trifluoromethyl)phenyl]prop-1-ynyl]benzene

InChI

InChI=1S/C17H13F3/c1-13-5-7-14(8-6-13)3-2-4-15-9-11-16(12-10-15)17(18,19)20/h5-12H,4H2,1H3

InChI Key

QYQXBKLXZQUPJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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